![molecular formula C17H16N4O3S2 B2552701 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 2034570-82-4](/img/structure/B2552701.png)

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

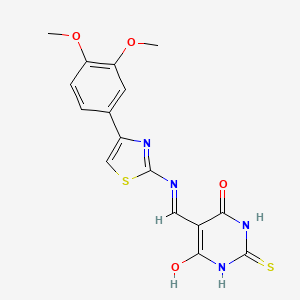

The compound is a complex organic molecule featuring a methanesulfonamide moiety linked to a heterocyclic system that includes a pyrazole and a thiophene ring, as well as a benzoisoxazole group. While the specific compound is not directly studied in the provided papers, the general structure relates to the methanesulfonamide derivatives discussed in the research. These compounds are of interest due to their potential biological activity and their structural characteristics, which allow for a variety of interactions and conformations.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide group and an amine. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized by reacting the appropriate amine with a sulfonyl chloride under basic conditions. The papers do not provide specific case studies on the synthesis of such complex molecules, but the methodologies used for simpler methanesulfonamide derivatives could be adapted for more complex structures .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the presence of an amide bond and the orientation of substituents around this functional group. For instance, in the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, the conformation of the N—H bond is anti to the meta-methyl group, which is a common feature observed in these types of compounds . The molecular and supramolecular structures of related compounds show that the torsion angles and the presence of substituents can significantly affect the overall conformation of the molecule .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond and the presence of aromatic systems that can engage in electrophilic substitution. The papers do not provide specific reactions for the compound , but general reactions for methanesulfonamide derivatives may include acylation, sulfonation, and the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can affect properties such as solubility, melting point, and the ability to form hydrogen bonds. For example, the molecules of N-(3,4-Dimethylphenyl)methanesulfonamide are packed into chains through N—H...O hydrogen bonding, which can affect the compound's solubility and melting point . Similarly, the hydrogen bonding capabilities of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide contribute to their supramolecular assembly, which is crucial for their potential biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study highlighted the synthesis and characterization of celecoxib derivatives, including compounds structurally related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide. These compounds were evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The research revealed that one of the compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Molecular and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reported their molecular and supramolecular structures. This study is relevant due to the structural similarities and functional relevance to the query compound, offering insights into the conformational preferences and potential interactions (e.g., hydrogen bonding and π-π stacking) of such molecules. These structural insights could be vital for designing compounds with specific interactions and properties (Jacobs et al., 2013).

Propiedades

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c22-26(23,12-15-14-4-1-2-5-17(14)24-20-15)19-10-16(13-6-9-25-11-13)21-8-3-7-18-21/h1-9,11,16,19H,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYPNYQMXGUAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)